![molecular formula C15H17N B1345579 N-methyl-1,2-diphenylethanamine CAS No. 53663-25-5](/img/structure/B1345579.png)
N-methyl-1,2-diphenylethanamine
Overview
Description
Scientific Research Applications
Cycloaddition Reactions
N-methyl-1,2-diphenylethanamine has been used in the study of [3 + 2] cycloaddition reactions . The mechanism and regioselectivity of these reactions were analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G(d,p) level . This study provided valuable insights into the zwitter-ionic nature of the nitrone, allowing its participation in zw-type 32CA reactions with a high energy barrier .
Synthesis of Heterocycles
N-methyl-1,2-diphenylethanamine, as a type of N,N-dialkyl amide, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups . This makes them particularly useful in the synthesis of heterocycles .
Preparation of Benzimidazoles
N-methyl-1,2-diphenylethanamine may be used in the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione . This compound has potential applications in various fields, including pharmaceuticals and materials science .
Organic Functional Group Transformations
N-methyl-1,2-diphenylethanamine, as a type of N,N-dialkyl amide, has been used in organic functional group transformations . These transformations include amination, formylation, cyanation, amidoalkylation, aminocarbonylation, and carbonylation .
Synthesis of 1,2,3-Triazoles
Although not directly mentioned in the search results, N-methyl-1,2-diphenylethanamine, as a type of N,N-dialkyl amide, could potentially be used in the synthesis of 1,2,3-triazoles . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
properties
IUPAC Name |
N-methyl-1,2-diphenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNPHPUCWQGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276099 | |
Record name | N-methyl-1,2-diphenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2-diphenylethanamine | |
CAS RN |
53663-25-5 | |
Record name | NSC163179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methyl-1,2-diphenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diphenylethyl-N-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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